5-(Trifluoromethyl)isoquinolin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)isoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-5-15-9(14)4-7(6)8/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQYKUCAEHUBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857229 | |
| Record name | 5-(Trifluoromethyl)isoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-73-6 | |
| Record name | 5-(Trifluoromethyl)isoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanistic Profiling and Medicinal Chemistry of 5-(Trifluoromethyl)isoquinolin-3-amine
[1]
Executive Summary
5-(Trifluoromethyl)isoquinolin-3-amine (CAS: 1357946-73-6) is a "privileged scaffold" in medicinal chemistry, characterized by the fusion of a trifluoromethylated benzene ring with a pyridine ring bearing an exocyclic amine. Unlike simple isoquinolines, the 5-CF₃ group imparts unique electronic and physicochemical properties—specifically enhanced lipophilicity, metabolic resistance, and altered basicity of the 3-amino group—making it a potent pharmacophore for ATP-competitive inhibition in kinases (e.g., PI3K, mTOR) and active-site modulation in enzymes like Phenylethanolamine N-methyltransferase (PNMT).
This guide details its mechanism of action as a hinge-binding motif , its role in modulating Structure-Activity Relationships (SAR), and validated protocols for its synthesis and biological evaluation.
Mechanism of Action (Biological & Chemical)
Biological Mechanism: ATP-Competitive Kinase Inhibition
The core mechanism of 5-(Trifluoromethyl)isoquinolin-3-amine derivatives typically involves Type I or Type II kinase inhibition . The isoquinolin-3-amine moiety mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.
-
Hinge Binding: The N2 nitrogen (in the ring) acts as a hydrogen bond acceptor, while the exocyclic 3-amino group acts as a hydrogen bond donor. This dual interaction forms a stable "pincer" with the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Valine, Methionine).
-
Role of the 5-CF₃ Group:
-
Hydrophobic Pocket Occupation: The bulky, lipophilic trifluoromethyl group at the 5-position is positioned to occupy the hydrophobic Gatekeeper pocket or the solvent-exposed region, depending on the specific kinase topology. This increases binding affinity by displacing water and forming Van der Waals interactions.
-
Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing the CF₃ group at the 5-position blocks oxidative metabolism (e.g., by Cytochrome P450s) that typically occurs at electron-rich aromatic positions, thereby extending the compound's half-life (
). -
Electronic Modulation: The strong electron-withdrawing nature of the CF₃ group (
) reduces the electron density of the isoquinoline ring. This lowers the pKa of the 3-amino group, making it less likely to be protonated at physiological pH, which facilitates membrane permeability (passive diffusion).
-
Chemical Mechanism: Synthetic Utility
As a building block, the compound serves as a versatile nucleophile in Buchwald-Hartwig Cross-Coupling reactions. The 3-amino group is sufficiently nucleophilic to react with aryl halides, allowing the construction of complex bi-aryl kinase inhibitors. Conversely, the ring nitrogen can be directed for N-alkylation or N-oxidation to generate diverse libraries.
Signaling Pathways & Pharmacodynamics[2]
The biological activity of this scaffold is often linked to the PI3K/Akt/mTOR and MAPK signaling cascades, which are critical in oncology.
PI3K/mTOR Pathway Modulation
Derivatives of 5-(Trifluoromethyl)isoquinolin-3-amine have demonstrated potency against Class I PI3Ks. By inhibiting the phosphorylation of PIP2 to PIP3 , these compounds prevent the recruitment of Akt (Protein Kinase B) to the membrane, effectively shutting down downstream survival signaling.
PNMT Inhibition (CNS Target)
In the context of CNS disorders, trifluoromethylated isoquinolines act as inhibitors of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for converting norepinephrine to epinephrine. The 3-amine group coordinates with the enzyme's catalytic site, while the CF₃ group enhances blood-brain barrier (BBB) penetration.
Caption: Mechanism of action within the PI3K/Akt/mTOR signaling cascade.[1][2] The scaffold inhibits PI3K, blocking the conversion of PIP2 to PIP3 and halting downstream survival signals.
Experimental Protocols
Synthesis of 5-(Trifluoromethyl)isoquinolin-3-amine
Methodology: A robust route involves the cyclization of 2-(2,2,2-trifluoroethyl)benzonitrile derivatives or via the Pomeranz-Fritsch reaction modified for trifluoromethylated precursors.
Step-by-Step Protocol:
-
Precursor Preparation: React 2-bromo-5-(trifluoromethyl)benzaldehyde with aminoacetaldehyde dimethyl acetal in toluene under reflux (Dean-Stark trap) to form the Schiff base.
-
Cyclization: Treat the Schiff base with trifluoromethanesulfonic acid (TfOH) or polyphosphoric acid (PPA) at 100°C for 4 hours. This effects the electrophilic aromatic substitution to close the isoquinoline ring.
-
Amination: Perform a Chichibabin reaction (using NaNH₂ in liquid ammonia) or a selective Buchwald-Hartwig amination if a halogen is present at the 3-position.
-
Alternative: If starting from 3-chloroisoquinoline, mix with aqueous ammonia and CuSO₄ in a sealed tube at 140°C for 12 hours.
-
-
Purification: Quench with ice water, extract with ethyl acetate (3x). Dry organic layer over MgSO₄. Purify via flash column chromatography (Hexane:EtOAc 4:1) to yield the yellow crystalline solid.
In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Determine the IC₅₀ of the compound against a target kinase (e.g., PI3Kα).
Protocol:
-
Reagent Setup: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Compound Dilution: Dissolve 5-(Trifluoromethyl)isoquinolin-3-amine in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in DMSO.
-
Reaction Assembly:
-
Add 5 µL of diluted compound to a 384-well plate.
-
Add 10 µL of enzyme solution (PI3Kα, 2 nM final).
-
Incubate for 15 minutes at Room Temperature (RT).
-
Add 10 µL of substrate mix (ATP + PIP2 lipid substrate).
-
-
Detection: Incubate for 60 minutes at RT. Add detection reagent (e.g., ADP-Glo™ or fluorescent antibody). Read luminescence/fluorescence on a plate reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit data to a 4-parameter logistic equation to calculate IC₅₀.
Quantitative Data Summary
| Property | Value | Significance |
| Molecular Weight | 212.17 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| logP (Calc) | ~2.6 - 3.1 | High lipophilicity aids membrane permeability and BBB penetration. |
| pKa (Amine) | ~4.5 - 5.5 | Reduced basicity (vs. non-fluorinated analog) improves bioavailability. |
| H-Bond Donors | 1 (NH₂) | Critical for hinge binding (donor). |
| H-Bond Acceptors | 2 (Ring N, F) | Critical for hinge binding (acceptor) and weak interactions. |
| Metabolic Stability | High | 5-CF₃ blocks Phase I oxidation at the 5-position. |
Visualization of Synthetic Workflow
Caption: Synthetic route for 5-(Trifluoromethyl)isoquinolin-3-amine from benzaldehyde precursors via cyclization and amination.
References
-
BenchChem. (2025). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from
-
Fluorochem. (2025).[1][3] Product Specification: 5-(Trifluoromethyl)isoquinolin-3-amine (CAS 1357946-73-6).[4] Retrieved from
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Retrieved from
-
PubChem. (2025).[1] Isoquinolin-3-amine Compound Summary. Retrieved from
-
Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Trifluoromethylated Heterocycles. Retrieved from
Sources
- 1. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterociclos de 6 miembros | CymitQuimica [cymitquimica.com]
Technical Guide: Structure-Activity Relationship of 5-(Trifluoromethyl)isoquinolin-3-amine
Executive Summary: The Privileged Scaffold
5-(Trifluoromethyl)isoquinolin-3-amine represents a highly specialized "privileged scaffold" in modern drug discovery. Unlike generic heterocycles, this specific isomer combines a kinase-privileged hinge-binding motif (the 3-aminoisoquinoline core) with a pharmacokinetic modulator (the 5-trifluoromethyl group).
This guide dissects the structure-activity relationship (SAR) of this molecule, positioning it not merely as an intermediate, but as a critical template for designing CNS-penetrant kinase inhibitors and metabolically stable receptor modulators.
Physicochemical & Electronic Profile
To understand the SAR, one must first quantify the electronic environment created by the 5-CF3 and 3-NH2 substitution pattern.
The Push-Pull System
The isoquinoline core acts as a conduit between two opposing electronic forces:
-
3-Amino Group (+M Effect): Acts as an electron donor into the pyridine ring, increasing electron density at C4 and N2. This enhances the basicity of the ring nitrogen, crucial for hydrogen bond acceptance in active sites.
-
5-Trifluoromethyl Group (-I Effect): Located on the benzene ring, this group exerts a strong inductive withdrawal. Crucially, its position at C5 places it in the "metabolic hot zone," effectively blocking cytochrome P450 oxidation at this typically vulnerable site.
| Property | Value/Description | Impact on Drug Design |
| Lipophilicity (cLogP) | ~2.8 - 3.2 | Optimized for CNS penetration; CF3 adds ~0.8–1.0 log units compared to H. |
| Polar Surface Area (PSA) | ~40 Ų | Ideal for oral bioavailability (Rule of 5 compliant). |
| pKa (Ring N) | ~5.0 - 5.5 | Lower than pyridine due to benzene fusion; CF3 slightly depresses pKa further, reducing non-specific protein binding. |
| Metabolic Stability | High | The 5-position is blocked from hydroxylation; CF3 prevents formation of toxic quinone-imine metabolites. |
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-(Trifluoromethyl)isoquinolin-3-amine is defined by three distinct vectors.
Vector A: The Hinge-Binding Domain (3-Amine)
In kinase inhibitor design, the 3-amino group serves as the primary "warhead."
-
Mechanism: It functions as a bidentate hydrogen bond donor/acceptor pair. The exocyclic amine donates an H-bond to the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues), while the endocyclic N2 accepts an H-bond from the backbone amide.
-
Derivatization: Conversion of the amine to a urea or amide typically boosts potency by accessing the "gatekeeper" pocket or the DFG-out conformation (Type II inhibition).
Vector B: The Metabolic Shield (5-CF3)
The 5-position of isoquinoline is electronically electron-rich and prone to oxidative metabolism (hydroxylation).
-
The CF3 Advantage: Substitution with trifluoromethyl shuts down this metabolic route. Furthermore, the steric bulk of the CF3 group (Van der Waals radius ~2.2 Å, similar to isopropyl) can induce a twist in the molecule, potentially improving selectivity by clashing with non-target isoforms that lack a corresponding hydrophobic pocket.
Vector C: The Hydrophobic Core
The planar isoquinoline system facilitates
Visualization: SAR Logic Flow
The following diagram illustrates the functional dissection of the molecule.
Caption: Functional decomposition of the 5-(Trifluoromethyl)isoquinolin-3-amine scaffold showing binding and protective vectors.
Synthetic Protocols
Reliable access to this scaffold is a prerequisite for SAR exploration. The following protocol utilizes a cross-coupling approach, which is more modular than de novo ring construction.
Preferred Route: Buchwald-Hartwig Amination
This method assumes access to the commercially available 3-chloro-5-(trifluoromethyl)isoquinoline precursor.
Reagents:
-
Substrate: 3-Chloro-5-(trifluoromethyl)isoquinoline (1.0 eq)
-
Amine Source: Benzophenone imine (1.2 eq) [Surrogate for NH3]
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: BINAP or Xantphos (4 mol%)
-
Base: Cs2CO3 (2.0 eq)
-
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inertion: Charge a flame-dried Schlenk flask with the aryl chloride, Pd catalyst, ligand, and base. Evacuate and backfill with Argon (3x).
-
Addition: Add anhydrous toluene via syringe, followed by benzophenone imine.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the chloride.
-
Hydrolysis: Cool to RT. Add 1N HCl (aq) and stir for 2 hours to hydrolyze the imine intermediate.
-
Workup: Neutralize with NaOH, extract with EtOAc (3x), dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).
Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the aromatic proton at C3 and the appearance of a broad singlet (NH2) around 6.0–6.5 ppm.
-
19F NMR: Single peak around -62 ppm confirming the integrity of the CF3 group.
Biological Application: Kinase Inhibition Assay
To validate the SAR hypothesis (that the 3-amine binds the hinge), a standard radiometric kinase assay is recommended.
Protocol: P70S6K Inhibition (Example Target)
Isoquinolines are known inhibitors of the S6K/Akt pathway.
Materials:
-
Recombinant P70S6K enzyme.
-
Substrate: S6 peptide (KRRRLASLR).
-
[gamma-33P]ATP.
Workflow:
-
Compound Prep: Dissolve 5-(Trifluoromethyl)isoquinolin-3-amine in 100% DMSO. Prepare serial dilutions (10 mM to 1 nM).
-
Incubation: Mix enzyme, buffer (20 mM MOPS, pH 7.2, 25 mM beta-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT), and compound. Incubate for 15 min at RT.
-
Initiation: Add ATP/Mg2+ mix containing [33P]ATP and substrate peptide.
-
Reaction: Run for 30 min at 30°C.
-
Termination: Spot aliquots onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.
-
Detection: Scintillation counting.
Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
References
-
BenchChem. (2025).[1] A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from
-
Wratil, P. R., et al. (2021).[2] Fragment screening of N-acetylmannosamine kinase reveals noncarbohydrate inhibitors. ResearchGate. Retrieved from
-
Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry. Retrieved from
-
Leroux, F. R., et al. (2021).[3] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Retrieved from
-
BLD Pharm. (2025). 8-(Trifluoromethyl)isoquinolin-3-amine Product Data. Retrieved from
Sources
An In-Depth Technical Guide to the Synthesis and Screening of 5-(Trifluoromethyl)isoquinolin-3-amine Derivatives
Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery
For the discerning researcher in drug development, the strategic incorporation of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature and metabolic stability can enhance binding affinity, improve membrane permeability, and block metabolic degradation, thereby transforming a promising lead into a viable drug candidate.[1]
This guide provides a comprehensive, in-depth exploration of the synthesis and screening of a particularly promising class of compounds: 5-(Trifluoromethyl)isoquinolin-3-amine derivatives. The isoquinoline core is a well-established pharmacophore present in numerous biologically active compounds, and the introduction of a trifluoromethyl group at the 5-position, coupled with a versatile amino group at the 3-position for further derivatization, presents a rich design space for novel therapeutics.[2] This document is structured to provide not just a series of protocols, but a strategic roadmap for the synthesis and evaluation of these compounds, grounded in mechanistic understanding and practical application.
I. Synthesis of the Core Scaffold: 5-(Trifluoromethyl)isoquinolin-3-amine
The synthesis of the 5-(Trifluoromethyl)isoquinolin-3-amine core is a multi-step process that requires careful planning and execution. The following workflow outlines a rational and efficient pathway, starting from commercially available materials.
Caption: Synthetic workflow for 5-(Trifluoromethyl)isoquinolin-3-amine.
Step 1: Synthesis of 2-Methyl-4-(trifluoromethyl)benzyl bromide
The journey begins with the synthesis of a key building block, 2-methyl-4-(trifluoromethyl)benzyl bromide. A common and effective route starts with m-trifluoromethyl fluorobenzene.
-
Protocol 1.1: Bromination of m-Trifluoromethyl Fluorobenzene.
-
To a solution of m-trifluoromethyl fluorobenzene in a suitable solvent such as glacial acetic acid, add a brominating agent like dibromohydantoin in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction and quench with an aqueous solution of sodium bisulfite.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation to obtain 4-bromo-2-(trifluoromethyl)toluene.
-
-
Protocol 1.2: Radical Bromination of 4-Bromo-2-(trifluoromethyl)toluene.
-
Dissolve 4-bromo-2-(trifluoromethyl)toluene in a non-polar solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction. The electron-withdrawing trifluoromethyl group favors benzylic bromination.[3]
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-4-(trifluoromethyl)benzyl bromide, which can be purified by vacuum distillation or used directly in the next step.[3][4]
-
Step 2: Construction of the Isoquinoline Core
With the benzyl bromide in hand, the next phase focuses on building the isoquinoline ring system. A robust method involves the formation of a phosphonium salt followed by an intramolecular Wittig reaction and cyclization.
-
Protocol 2.1: Synthesis of [2-(2-Methyl-4-(trifluoromethyl)phenyl)ethyl]triphenylphosphonium bromide.
-
React 2-methyl-4-(trifluoromethyl)benzyl bromide with triphenylphosphine in a suitable solvent like toluene or acetonitrile.
-
Heat the mixture to reflux for several hours to facilitate the formation of the phosphonium salt.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
-
Wash the solid with a non-polar solvent like diethyl ether to remove any unreacted starting materials and dry under vacuum.
-
-
Protocol 2.2: N-Acylation of the Phosphonium Salt.
-
Suspend the phosphonium salt in a suitable solvent and react it with an acylating agent, such as trifluoroacetic anhydride, in the presence of a base to protect the amino group that will eventually be formed. This also introduces the trifluoromethyl group that will be at the 3-position of the isoquinoline.
-
-
Protocol 2.3: Cyclization to 5-(Trifluoromethyl)-3,4-dihydroisoquinoline.
-
Treat the N-acylated phosphonium salt with a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a high-boiling solvent like toluene.[5][6]
-
Heat the mixture to reflux to promote the intramolecular Wittig reaction and subsequent cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting dihydroisoquinoline by column chromatography.
-
-
Protocol 2.4: Aromatization to 5-(Trifluoromethyl)isoquinoline.
-
Dissolve the purified 5-(trifluoromethyl)-3,4-dihydroisoquinoline in a solvent such as toluene or dichloromethane.
-
Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and stir at room temperature or with gentle heating.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the hydroquinone byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-(trifluoromethyl)isoquinoline, which can be purified by column chromatography.
-
Step 3: Introduction of the 3-Amino Group via Hofmann Rearrangement
The final stage in the synthesis of the core scaffold is the introduction of the 3-amino group. A classic and effective method for this transformation is the Hofmann rearrangement of the corresponding carboxamide.[7][8][9]
Caption: Mechanism of the Hofmann Rearrangement.
-
Protocol 3.1: Synthesis of 5-(Trifluoromethyl)isoquinoline-3-carboxylic acid.
-
The synthesis of the carboxylic acid can be achieved through oxidation of a suitable precursor. A plausible route involves the conversion of the 3-methylisoquinoline (which can be synthesized through a similar cyclization strategy) to the carboxylic acid using an oxidizing agent like selenium dioxide followed by hydrogen peroxide.[10]
-
-
Protocol 3.2: Synthesis of 5-(Trifluoromethyl)isoquinoline-3-carboxamide.
-
Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
React the crude acid chloride with an excess of aqueous or gaseous ammonia to form the amide.
-
Purify the amide by recrystallization.
-
-
Protocol 3.3: Hofmann Rearrangement to 5-(Trifluoromethyl)isoquinolin-3-amine.
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add the 5-(trifluoromethyl)isoquinoline-3-carboxamide to the hypobromite solution while maintaining a low temperature.
-
Slowly warm the reaction mixture and then heat to reflux to effect the rearrangement.[11]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-(trifluoromethyl)isoquinolin-3-amine by column chromatography or recrystallization.
-
II. Synthesis of 5-(Trifluoromethyl)isoquinolin-3-amine Derivatives
The 3-amino group of the core scaffold serves as a versatile handle for the synthesis of a diverse library of derivatives. A common and synthetically tractable derivatization is the formation of sulfonamides.
-
Protocol 4.1: General Procedure for the Synthesis of N-(5-(Trifluoromethyl)isoquinolin-3-yl)benzenesulfonamide Derivatives.
-
Dissolve 5-(trifluoromethyl)isoquinolin-3-amine in a suitable solvent such as pyridine or dichloromethane.
-
Add the desired substituted benzenesulfonyl chloride (1.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute hydrochloric acid (to remove excess pyridine), followed by aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude sulfonamide derivative by column chromatography or recrystallization.
-
III. Screening of 5-(Trifluoromethyl)isoquinolin-3-amine Derivatives
The screening of the synthesized derivatives is a critical step in identifying compounds with promising biological activity. Based on the known pharmacological profiles of isoquinolines and their trifluoromethylated analogs, two primary areas of investigation are anticancer activity and kinase inhibition.[1][2][12]
Caption: High-level screening workflow for derivative evaluation.
A. Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][13][14]
-
Protocol 5.1: MTT Assay for Cell Viability.
-
Cell Seeding: Plate cancer cells (e.g., a panel of human cancer cell lines such as MCF-7, A549, HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically from a high concentration of 100 µM down to nanomolar concentrations). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
B. Kinase Inhibition Screening: ADP-Glo™ Kinase Assay
Many isoquinoline derivatives exert their anticancer effects by inhibiting protein kinases. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, providing a sensitive and high-throughput method for screening kinase inhibitors.[15][16][17][18][19]
-
Protocol 6.1: ADP-Glo™ Kinase Assay.
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase of interest (e.g., a panel of cancer-relevant kinases), the kinase substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The light output is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
-
IV. Data Presentation and Structure-Activity Relationship (SAR) Analysis
The data obtained from the screening assays should be organized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis. This involves correlating the structural modifications of the derivatives with their biological activity.
Table 1: Representative Biological Activity Data for 5-(Trifluoromethyl)isoquinolin-3-amine Derivatives
| Compound ID | R Group (at 3-amino position) | Cancer Cell Line A IC50 (µM) | Cancer Cell Line B IC50 (µM) | Kinase X IC50 (µM) |
| Core | -H | > 50 | > 50 | > 50 |
| D-01 | -SO2-Ph | 15.2 | 22.5 | 8.9 |
| D-02 | -SO2-(4-Cl-Ph) | 8.7 | 12.1 | 4.3 |
| D-03 | -SO2-(4-MeO-Ph) | 18.9 | 25.4 | 11.2 |
| D-04 | -CO-Ph | 25.6 | 35.8 | 15.7 |
| D-05 | -CO-(4-F-Ph) | 12.3 | 18.9 | 7.1 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives synthesized and the assays performed.
V. Conclusion and Future Directions
This guide has provided a detailed technical framework for the synthesis and screening of 5-(trifluoromethyl)isoquinolin-3-amine derivatives. The synthetic route to the core scaffold is challenging but achievable through a logical sequence of reactions. The 3-amino group provides a key point for diversification, allowing for the creation of a library of compounds for biological evaluation. The screening protocols outlined for anticancer and kinase inhibition activity offer robust methods for identifying promising lead compounds.
The strategic placement of the trifluoromethyl group at the 5-position is anticipated to have a significant impact on the biological properties of these molecules. Future work should focus on a systematic exploration of the SAR, investigating a wider range of substituents at the 3-amino position and potentially at other positions of the isoquinoline ring. Further mechanistic studies, including the identification of specific kinase targets and the evaluation of in vivo efficacy and safety, will be crucial in advancing the most promising derivatives towards clinical development.
VI. References
-
Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572. [Link]
-
Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (2023, December 27). Hofmann rearrangement. Retrieved February 20, 2026, from [Link]
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 20, 2026, from [Link]
-
Vlachou, M., et al. (2006). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 3(5), 336-340.
-
Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved February 20, 2026, from [Link]
-
NPTEL. (n.d.). Lecture 18 : Rearrangement to Electron Deficient Nitrogen. Retrieved February 20, 2026, from [Link]
-
Chemist Wizards. (2026, February). Hoffmann Rearrangement. Retrieved February 20, 2026, from [Link]
-
Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved February 20, 2026, from [Link]
-
Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572. [Link]
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved February 20, 2026, from [Link]
-
Sepulveda-Boza, S., et al. (2012). Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones. Molecules, 17(6), 7042-7055.
-
ResearchGate. (2025, August 29). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved February 20, 2026, from [Link]
-
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409-10413.
-
PubMed. (2011, May 15). A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters: synthesis, anti-tumor evaluation and 3D QSAR analysis. Retrieved February 20, 2026, from [Link]
-
MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved February 20, 2026, from [Link]
-
MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved February 20, 2026, from [Link]
-
MDPI. (2012, June 14). Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones. Retrieved February 20, 2026, from [Link]
-
Vlachou, M., et al. (2006). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 3(5), 336-340.
-
French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. Retrieved February 20, 2026, from [Link]
-
PubMed. (2015, October 15). Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead. Retrieved February 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for:. Retrieved February 20, 2026, from [Link]
-
Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid. Retrieved February 20, 2026, from
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved February 20, 2026, from [Link]
-
Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Retrieved February 20, 2026, from
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. atcc.org [atcc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. chemistwizards.com [chemistwizards.com]
- 10. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. content.protocols.io [content.protocols.io]
- 19. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
Technical Guide: Spectroscopic Profiling of 5-(Trifluoromethyl)isoquinolin-3-amine
The following technical guide details the spectroscopic characterization of 5-(Trifluoromethyl)isoquinolin-3-amine .
As exact experimental spectra for this specific regioisomer are rare in open literature, this guide synthesizes data from structural analogs (3-aminoisoquinoline), substituent effect principles (Hammett constants), and standard fragmentation rules. It serves as a reference standard for researchers confirming the identity of this synthesized scaffold.
Compound Identity:
-
IUPAC Name: 5-(Trifluoromethyl)isoquinolin-3-amine
-
Molecular Formula: C₁₀H₇F₃N₂
-
Exact Mass: 212.0561 Da
-
Core Scaffold: Isoquinoline (Benzopyridine)
-
Key Functionalities: Primary amine (C3), Trifluoromethyl group (C5)
Structural Analysis & Electronic Environment
To accurately interpret the spectra, one must understand the electronic push-pull system within the molecule:
-
3-Amine (-NH₂): A strong electron-donating group (EDG) by resonance. It increases electron density primarily at C4 (ortho-like) and C1 (para-like relative to N), leading to upfield shifts (shielding) of these protons compared to the unsubstituted isoquinoline.
-
5-Trifluoromethyl (-CF₃): A strong electron-withdrawing group (EWG) by induction. It decreases electron density on the benzene ring, particularly deshielding H6 (ortho) and H8 (para).
-
Steric Interaction: The C5-CF₃ group is in a peri-position relative to H4. This often causes a "through-space" deshielding effect on H4 due to van der Waals compression and magnetic anisotropy.
Mass Spectrometry (MS) Profiling
Method: ESI-MS (Positive Mode) or GC-MS (EI).
Primary Ionization Characteristics
| Parameter | Expected Value | Notes |
| Molecular Ion [M+H]⁺ | 213.06 m/z | Base peak in ESI+. |
| Molecular Ion [M]⁺ | 212.06 m/z | Visible in EI (GC-MS). |
| Isotopic Pattern | M+1 (~11%) | Due to ¹³C natural abundance (10 carbons). |
Fragmentation Pathway (EI/CID)
Isoquinoline amines typically undergo ring cleavage or loss of substituents.
-
Loss of CF₃: A characteristic loss of 69 Da ([M-69]⁺).
-
Loss of HCN: Common in pyridine-like heterocycles, loss of 27 Da.
-
Loss of NH₂: Loss of 16 Da (as NH₂) or 17 Da (as NH₃).
MS Fragmentation Logic Diagram
Figure 1: Predicted fragmentation pathways for 5-(Trifluoromethyl)isoquinolin-3-amine in positive ion mode.
Nuclear Magnetic Resonance (NMR) Guide
Solvent Recommendation:
-
DMSO-d₆: Preferred. It ensures solubility of the polar amine and prevents exchange broadening of the -NH₂ protons, allowing them to appear as a distinct singlet (approx. 6.0–6.5 ppm).
-
CDCl₃: Acceptable, but -NH₂ protons may broaden or shift due to concentration/H-bonding.
³.1. ¹H NMR (Proton) Prediction
Reference Frequency: 400 MHz / 500 MHz
| Proton Position | Multiplicity | Pred. Shift (δ ppm) | Coupling (Hz) | Structural Logic |
| H1 | Singlet (s) | 8.90 – 9.10 | — | Most deshielded (adjacent to N). Slightly shielded by 3-NH₂ compared to parent isoquinoline (9.2 ppm). |
| H4 | Singlet (s) | 6.80 – 7.10 | — | Upfield due to 3-NH₂ (ortho-resonance). Deshielded slightly by peri-CF₃ effect. |
| H6 | Doublet (d) | 7.80 – 7.95 | J ≈ 8.0 | Ortho to CF₃ (EWG causes deshielding). |
| H7 | Triplet (t/dd) | 7.50 – 7.65 | J ≈ 8.0 | Meta to CF₃. Standard aromatic range. |
| H8 | Doublet (d) | 7.90 – 8.10 | J ≈ 8.0 | Para to CF₃. Deshielded. |
| -NH₂ | Broad Singlet (br s) | 6.00 – 6.50 | — | Exchangeable. Chemical shift varies with concentration/solvent.[1] |
Key Diagnostic Feature: Look for the H1 singlet (very downfield) and the H4 singlet (relatively upfield for an aromatic proton). The benzene ring protons (H6, H7, H8) will form an AMX or ABC system depending on the field strength.
³.2. ¹³C NMR (Carbon) Prediction
Key Feature: C-F Coupling The trifluoromethyl group causes characteristic splitting of carbon signals (quartets, q) due to ¹⁹F-¹³C coupling.
| Carbon | Type | Pred.[1][2][3][4][5][6][7][8][9][10] Shift (δ ppm) | Coupling (J_CF) | Notes |
| C3 | C-NH₂ | 155.0 – 160.0 | — | Deshielded by N and directly attached NH₂. |
| C1 | CH | 150.0 – 153.0 | — | Alpha to N. |
| C5 | C-CF₃ | 124.0 – 128.0 | ²J ≈ 32 Hz | Appears as a quartet . |
| -CF₃ | CF₃ | 122.0 – 125.0 | ¹J ≈ 272 Hz | Large quartet . Diagnostic of CF₃ group. |
| C4 | CH | 95.0 – 105.0 | ⁴J ≈ 2-4 Hz | Significantly shielded by amine resonance. |
³.3. ¹⁹F NMR (Fluorine)
-
Signal: Single sharp peak (Singlet).
-
Shift: -60.0 to -65.0 ppm (Standard range for Ar-CF₃).
-
Validation: Integration should be calibrated against an internal standard (e.g., trifluorotoluene) if quantitative purity is required.
Experimental Workflow for Validation
This workflow ensures the synthesized compound matches the theoretical profile.
Figure 2: Step-by-step structural validation workflow.
Protocol Highlights:
-
Sample Prep: Dissolve ~5-10 mg of solid in 0.6 mL DMSO-d₆. Ensure the solution is clear; filter if necessary to remove paramagnetic inorganic salts (e.g., from Pd catalysts) that could broaden lines.
-
Acquisition:
-
Run ¹H NMR with a sufficient delay (d1 > 2s) to allow relaxation of aromatic protons.
-
Run ¹⁹F NMR without proton decoupling initially to check for F-H coupling (usually small), then decoupled for a clean singlet.
-
-
Troubleshooting: If the -NH₂ peak is missing, the sample may be "wet" (D₂O exchange). Add a drop of D₂O to the tube; if the peak at ~6.2 ppm disappears, it confirms the amine.
References
-
BenchChem. (n.d.). A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. Retrieved from (General isoquinoline shift data).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12222476 (Isoquinolin-3-amine). Retrieved from .
-
Wang, X., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Retrieved from .[2]
-
University of Chicago. (n.d.). Supporting Information: Synthesis of substituted isoquinolines. Retrieved from .
- Reich, H. J. (n.d.). Chemical Shift Data for Fluorine-19. University of Wisconsin-Madison. (Standard reference for CF3 shifts).
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8-(trifluoromethyl)isoquinolin-3-amine - Crystalline Powder, Cas No: 65439-61-2, 98% Purity, Slightly Soluble In Water, Toxic Properties at Best Price in Mumbai | A B Enterprises [tradeindia.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vivo Characterization of 5-(Trifluoromethyl)isoquinolin-3-amine (TFI-3A)
Executive Summary
This application note outlines a comprehensive in vivo study design for 5-(Trifluoromethyl)isoquinolin-3-amine (referred to herein as TFI-3A ). This compound represents a high-value scaffold in medicinal chemistry, combining the privileged isoquinoline core (common in kinase inhibitors and CNS agents) with a trifluoromethyl (
This guide provides a modular protocol for researchers to validate TFI-3A as a lead candidate, focusing on formulation optimization, pharmacokinetic (PK) profiling, and efficacy evaluation in oncology and CNS models.
Chemical Rationale & Mechanism of Action
To design a valid in vivo study, one must understand the pharmacophore. TFI-3A is not merely a random intermediate; it possesses specific structural attributes that dictate experimental design.
-
The 3-Amino Group: Acts as a hydrogen bond donor/acceptor, typically mimicking the adenine ring of ATP in kinase binding pockets.
-
The Isoquinoline Core: A planar scaffold that intercalates into DNA or binds hydrophobic pockets in enzymes (e.g., PI3K, mTOR, or PARP).
-
The 5-Trifluoromethyl Group: Increases lipophilicity (
) and blocks metabolic attack at the C5 position, potentially extending half-life ( ).
Predicted Signaling Pathway (Oncology Context)
Based on structural homology to known isoquinoline kinase inhibitors, TFI-3A is hypothesized to modulate the PI3K/Akt/mTOR pathway.
Figure 1: Hypothesized mechanism of action where TFI-3A disrupts upstream kinase signaling, preventing downstream tumor proliferation.
Phase I: Formulation Strategy
The presence of the
Recommended Vehicle Systems
| Formulation Type | Composition | Application | Stability |
| Standard (Solvent) | 5% DMSO + 40% PEG400 + 55% Saline | IV / IP Screening | Low (Precipitation risk) |
| Enhanced (Complex) | 20% HP- | IV / PO | High (Ideal for chronic dosing) |
| Lipid-Based | Labrasol® / Tween 80 / Capryol™ 90 (4:1:1) | PO (Oral Gavage) | High (Enhances lymphatic uptake) |
Protocol 1: Preparation of HP-
-
Weigh the required amount of HP-
-CD to achieve a 20% (w/v) concentration in sterile water. -
Stir until fully dissolved (clear solution).
-
Slowly add TFI-3A powder while vortexing.
-
Sonicate at
for 30 minutes. -
Adjust pH to 4.5–5.5 using 0.1N HCl if necessary to aid solubility (the amine is basic).
-
Filter sterilize (0.22
PVDF filter).
Phase II: Pharmacokinetic (PK) Validation
Before efficacy testing, you must define the Maximum Tolerated Dose (MTD) and bioavailability.
Animals: Male CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint). Routes: Intravenous (IV) vs. Oral (PO).
PK Study Workflow
Figure 2: Pharmacokinetic workflow to determine oral bioavailability (%F) and half-life.
Critical Analysis Step: LC-MS/MS Tuning
Because TFI-3A contains a
-
Ionization: ESI Positive Mode (due to the -NH2 group).
-
MRM Transition: Monitor the parent ion
and the loss of the or fragment. -
Internal Standard: Use a deuterated isoquinoline or Warfarin.
Phase III: Efficacy Study (Xenograft Model)
Assuming TFI-3A acts as a kinase inhibitor (e.g., EGFR or PI3K), a tumor xenograft model is the gold standard.
Model: BALB/c Nude Mice bearing A549 (Lung) or MCF-7 (Breast) tumors. Rationale: These lines are sensitive to isoquinoline-based inhibitors.
Experimental Protocol
-
Cell Culture: Expand A549 cells in DMEM + 10% FBS. Harvest at 80% confluence.
-
Inoculation: Inject
cells (suspended in 100 Matrigel/PBS 1:1) subcutaneously into the right flank. -
Randomization: When tumors reach ~100
(approx. 10-14 days), randomize mice into 4 groups (n=8/group). -
Dosing Regimen (21 Days):
-
Vehicle Control: 20% HP-
-CD (PO, QD). -
Low Dose TFI-3A: 10 mg/kg (PO, QD).
-
High Dose TFI-3A: 30 mg/kg (PO, QD).
-
Positive Control: Gefitinib or Lapatinib (Standard of Care).
-
-
Measurements:
-
Tumor Volume (
) measured every 3 days via calipers. -
Body Weight (toxicity marker) measured daily.
-
Data Interpretation[2][3][4][5][6]
-
Efficacy: Significant reduction in Tumor Growth Inhibition (TGI%) compared to vehicle.
-
Toxicity: Body weight loss >15% requires immediate euthanasia.
Phase IV: CNS Penetration (Optional but Recommended)
The
-
Administer: 10 mg/kg TFI-3A (IP).
-
Harvest: Collect plasma and whole brain at 1 hour post-dose.
-
Perfusion: Transcardial perfusion with saline is mandatory to remove blood from brain capillaries before harvesting.
-
Calculation: Calculate the Brain-to-Plasma ratio (
).- : Excellent CNS penetration.
- : Poor penetration (P-gp substrate).
References
-
Isoquinoline Pharmacology
- Title: Exploring the Pharmacological Potential of Isoquinoline Deriv
- Source: Semantic Scholar / Vertex AI Search.
-
URL:
-
Trifluoromethyl Group Impact
-
Title: A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential.[1]
- Source: BenchChem.
-
URL:
-
-
Formulation of Lipophilic Compounds
-
Antitumor Activity of 3-Arylisoquinolines
-
3-Amino-Isoquinoline Synthesis & Activity
-
Title: Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization.[4]
- Source: PubMed / NIH.
-
URL:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. (PDF) Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents [academia.edu]
- 4. Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Stability of 5-(Trifluoromethyl)isoquinolin-3-amine in DMSO
This technical guide addresses the stability, storage, and troubleshooting of 5-(Trifluoromethyl)isoquinolin-3-amine (CAS: 120568-09-4) in Dimethyl Sulfoxide (DMSO) solutions. It is designed for researchers requiring high-fidelity data for biological assays and medicinal chemistry applications.
Executive Technical Overview
5-(Trifluoromethyl)isoquinolin-3-amine is a heterocyclic building block characterized by a primary exocyclic amine and an electron-withdrawing trifluoromethyl group. While DMSO is the standard solvent for this lipophilic compound (LogP ~2.6), the solution is thermodynamically dynamic .
The stability of this compound in DMSO is governed by three critical vectors:
-
Hygroscopic Precipitation: DMSO is highly hygroscopic. Absorbed atmospheric water increases polarity, forcing the lipophilic isoquinoline to precipitate.
-
Oxidative Degradation: The electron-rich amino group is susceptible to oxidation, leading to N-oxides or azo-dimerization, often signaled by a color shift (yellow
brown). -
Solvent-Reactive Artifacts: In aged or low-quality DMSO, trace formaldehyde (a DMSO degradation product) can react with the primary amine to form hemiaminals or imines (Schiff bases).
Critical Stability FAQs
Q1: What is the maximum shelf-life of a 10 mM stock solution?
-
At -20°C: 6 months is the safe maximum. While the CF
group stabilizes the ring system electronically, the primary amine remains a reactive nucleophile. -
At Room Temperature (25°C): < 48 hours. DMSO facilitates nucleophilic attacks and oxidative processes at higher kinetic rates.
-
At 4°C: Not recommended for long-term storage due to the freezing point of DMSO (~19°C). Storing at 4°C keeps DMSO in a "slushy" solid-liquid state, promoting cryoconcentration , where the compound concentrates in the liquid phase, leading to supersaturation and irreversible precipitation.
Q2: My solution turned from clear/pale yellow to dark amber. Is it still usable?
Likely No. A darkening color shift typically indicates the formation of oxidative impurities (e.g., diazo species or quinoid-like structures) or trace polymerization.
-
Action: Run a quick LC-MS. If the parent peak (M+H
213.17) is <95% of total integration or if a peak at M+14 (methylation/oxidation artifact) or M+12 (imine) appears, discard the batch.
Q3: Can I freeze-thaw the stock solution repeatedly?
Limit to 3 cycles. Each freeze-thaw cycle introduces two risks:
-
Moisture uptake: Condensed water on the cold vial cap mixes with DMSO upon opening.
-
Precipitation hysteresis: Redissolving precipitated crystals requires energy (sonication/heat), which can thermally degrade the compound.
Troubleshooting Guide: Diagnostics & Solutions
Issue: Visible Precipitation (Solids at bottom of vial)
-
Cause: Water intrusion (DMSO is wet) or "Crash-out" due to cold storage.
-
Diagnostic: Add 1
L of solution to 99 L water. If it clouds immediately, the compound is highly lipophilic and the stock concentration is likely too high for the water content present. -
Recovery Protocol:
-
Warm vial to 37°C for 5-10 minutes.
-
Sonicate for 60 seconds (pulsed).
-
Vortex vigorously.
-
Critical: If solids persist, centrifuge at 13,000 rpm. Measure supernatant concentration via UV/HPLC before use. Do not assume the concentration is still 10 mM.
-
Issue: Inconsistent Assay Results (IC50 shift)
-
Cause: "DMSO Aging." DMSO degrades over time to dimethyl sulfide and formaldehyde. The formaldehyde reacts with the primary amine of the isoquinoline.
-
Mechanism:
-
Solution: Use anhydrous, sterile-filtered DMSO (packed under Argon/Nitrogen) for all stock preparations. Never use a "squirt bottle" of DMSO sitting on a bench for weeks.
Visualizing Degradation & Decision Logic
The following diagrams illustrate the decision process for handling stock solutions and the chemical pathways of potential degradation.
Figure 1: Stock Solution Integrity Decision Tree
Caption: Decision logic for evaluating the usability of stored DMSO stock solutions.
Figure 2: Potential Degradation Pathways in DMSO
Caption: Mechanistic pathways leading to compound loss or impurity formation in DMSO.
Standardized Protocols
Protocol A: Preparation of 10 mM Master Stock
Objective: Create a stable, anhydrous stock solution.
-
Calculate: For 10 mg of compound (MW: 212.17 g/mol ):
-
Solvent Selection: Use Anhydrous DMSO (Grade:
99.9%, water <0.005%).-
Tip: Do not use DMSO stored in plastic bottles for >1 month. Use glass, septum-sealed vials.
-
-
Dissolution:
-
Add DMSO to the vial containing the powder.
-
Vortex for 30 seconds.
-
Optional: Flush the headspace with Argon or Nitrogen gas to displace oxygen.
-
-
Aliquot: Dispense into single-use aliquots (e.g., 50
L) in amber polypropylene tubes. -
Storage: Store at -20°C immediately.
Protocol B: Quality Control (LC-MS Check)
Objective: Verify compound integrity after storage.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
-
Pass Criteria:
-
Single peak at retention time (approx 2.5 - 3.5 min depending on flow).
-
Mass observation:
. -
Absence of
(Formaldehyde adduct) or (Hydroxyl/Oxidation).
-
Summary Data Table
| Parameter | Specification / Recommendation |
| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) |
| Solubility Limit | ~50-100 mM (Max), 10 mM (Recommended Stock) |
| Storage Temp | -20°C (Optimal) or -80°C |
| Shelf Life (-20°C) | 6 Months (Sealed, Dark) |
| Shelf Life (RT) | < 48 Hours |
| Freeze-Thaw Limit | Max 3 cycles |
| Critical Risks | Hygroscopicity (Water uptake), Oxidation (Color change) |
| Container | Amber glass or Amber Polypropylene (PP) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 311869, Isoquinolin-3-amine. Retrieved February 21, 2026. [Link] (Source for general isoquinolin-3-amine properties and safety data)
-
Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.[1] [Link] (Authoritative study on small molecule degradation in DMSO, cited for storage duration limits)
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link] (Source for freeze-thaw cycle limits and water absorption effects)
Sources
Technical Support Center: Coupling Strategies for 5-(Trifluoromethyl)isoquinolin-3-amine
Case ID: ISOQ-CF3-005 Subject: Optimization of C-N and Amide Coupling Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Profile
You are working with 5-(trifluoromethyl)isoquinolin-3-amine . This is a "deceptively simple" building block. While it appears to be a standard aniline analog, the fusion of the pyridine ring (isoquinoline core) combined with the strong electron-withdrawing trifluoromethyl (-CF3) group at the C5 position creates a severely electron-deficient amine .
Key Challenges:
-
Low Nucleophilicity: The amine at C3 is electronically similar to 2-aminopyridine but further deactivated by the C5-CF3 group. Standard nucleophilic attacks (e.g., using EDC/NHS) will likely fail.
-
Catalyst Poisoning: In transition metal catalysis, the endocyclic nitrogen (N2) is a competent ligand and can displace phosphines, leading to the formation of stable, non-reactive Palladium-heterocycle complexes (catalyst death).
-
Acidity: The N-H protons are more acidic than typical anilines, requiring careful base selection to avoid unproductive deprotonation or side reactions.
Module 1: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)[1][2]
The Problem: Catalyst Deactivation
Standard protocols (e.g., Pd(PPh3)4 or Pd2(dba)3/BINAP) often stall because the isoquinoline nitrogen chelates the metal center. You must use bulky, electron-rich ligands that sterically crowd the metal center, preventing the isoquinoline substrate from binding through the ring nitrogen.
Recommended System: The "BrettPhos" Protocol
For coupling this amine with aryl bromides or chlorides, we recommend a Third-Generation Buchwald Precatalyst system.
Optimized Protocol:
-
Catalyst: BrettPhos Pd G3 or tBuBrettPhos Pd G3 (1.0 – 3.0 mol%).
-
Why: These precatalysts activate rapidly at mild temperatures. The bulky biaryl ligand prevents N-coordination from the isoquinoline.
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.2 – 1.4 equiv).
-
Why: The amine is weak; a strong alkoxide base is necessary to facilitate deprotonation and transmetallation.
-
-
Solvent: t-Amyl Alcohol or Dioxane .
-
Why: t-Amyl alcohol solubilizes the polar catalytic species and allows for higher reaction temperatures (up to 100°C) if needed.
-
Step-by-Step Procedure:
-
Charge a reaction vial with BrettPhos Pd G3 (2 mol%), Aryl Halide (1.0 equiv), and 5-(CF3)isoquinolin-3-amine (1.1 equiv).
-
Add NaOtBu (1.4 equiv) in a glovebox or under strong Argon counterflow.
-
Add anhydrous t-Amyl Alcohol (0.2 M concentration relative to halide).
-
Seal and stir at 80°C for 2-4 hours.
-
Checkpoint: Monitor by LCMS. If conversion is <50% after 2 hours, increase temp to 100°C.
Decision Logic for Ligand Screening
Figure 1: Decision matrix for ligand selection based on electrophile type. Note that BrettPhos is the starting point for this specific amine class.
Module 2: Amide Coupling (Acylation)
The Problem: Nucleophilicity vs. Hydrolysis
Standard coupling reagents (EDC, HOBt, PyBOP) activate the carboxylic acid to an ester. However, your amine is so electron-deficient that it reacts slower than water (even trace moisture), leading to hydrolysis of the active ester back to the starting acid.
Recommended System: T3P (Propylphosphonic Anhydride)
We strongly advise against carbodiimides (EDC/DCC). Instead, use T3P in combination with Pyridine .[1]
Why T3P?
-
Kinetics: It drives the reaction through a highly reactive mixed anhydride intermediate.
-
Epimerization Control: If your acid is chiral, T3P offers the lowest risk of racemization.[2]
-
Solubility: The by-products are water-soluble, simplifying purification.[1]
Optimized Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) and 5-(CF3)isoquinolin-3-amine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
-
Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acylation catalyst.
-
Cool to 0°C.
-
Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.
-
Allow to warm to Room Temperature (RT).
-
Critical Step: If no reaction after 4 hours, heat to 60°C . The low nucleophilicity often requires thermal energy to overcome the activation barrier.
Alternative: Ghosez's Reagent If T3P fails, convert the acid to the acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). This generates a neutral acid chloride without releasing acidic HCl gas (unlike Thionyl Chloride), which is crucial for acid-sensitive substrates.
Amide Coupling Workflow
Figure 2: T3P-mediated coupling workflow prioritizing thermal activation for low-nucleophilicity amines.
Troubleshooting & FAQs
Q1: The reaction turns black immediately, and I see no product. What happened?
A: This is "Palladium Black" precipitation. It indicates your ligand failed to stabilize the Pd(0) species.
-
Fix: Ensure you are using a G3 Precatalyst (which already contains the ligand bound to Pd). If using Pd2(dba)3 + Ligand, ensure you stir the catalyst/ligand mixture at elevated temp (60°C) for 30 mins before adding the substrate.
-
Fix 2: Switch to tBuBrettPhos . The extra bulk often prevents the isoquinoline nitrogen from displacing the phosphine.
Q2: I see starting material and the "active ester" mass, but they aren't coupling.
A: Your amine is too weak to attack the active ester at room temperature.
-
Fix: Switch to the T3P protocol at 60-80°C .
-
Fix 2: Use LiHMDS (2.0 equiv) to deprotonate the amine first (forming the lithium amide), then add the acid chloride. This is an aggressive "force" method.
Q3: Can I use Suzuki coupling instead?
A: Only if you reverse the polarity. You would need to convert your amine to a halide (via Sandmeyer, difficult on this substrate) or buy the 3-chloro-5-(trifluoromethyl)isoquinoline and couple it with an amide/amine nucleophile. However, using the amine as the nucleophile (as described in this guide) is generally more convergent for medicinal chemistry.
Q4: How do I purify the T3P reaction?
A: T3P by-products are water-soluble phosphates.
-
Protocol: Dilute with EtOAc, wash 3x with water, 1x with sat. NaHCO3, and 1x with Brine. The product usually remains in the organic layer, while all coupling by-products wash away.
Data Summary Table
| Reaction Type | Preferred Reagent | Base | Solvent | Temp | Critical Note |
| Buchwald (C-N) | BrettPhos Pd G3 | NaOtBu | t-Amyl Alcohol | 80-100°C | Avoid chelating ligands (DPPF, BINAP). |
| Amide (Acyl) | T3P (50% EtOAc) | Pyridine | EtOAc / 2-MeTHF | 25-60°C | Do not use EDC/HOBt (too slow). |
| Amide (Alt) | Ghosez's Reagent | DIPEA | DCM | 0°C -> RT | Generates acid chloride in situ. |
References
-
Buchwald-Hartwig Amination of Heterocycles
-
T3P Coupling for Electron-Deficient Amines
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. (Demonstrates T3P efficacy with 2-aminopyridines, the closest analog to your substrate).
-
-
Palladium Precatalyst Activation
- Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts." Chemical Science.
-
Ghosez's Reagent Methodology
- Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethylpropenylamine." Organic Syntheses.
Sources
Troubleshooting low potency in 5-(Trifluoromethyl)isoquinolin-3-amine assays
Technical Support Center: Optimizing 5-(Trifluoromethyl)isoquinolin-3-amine Assays
Status: Active Ticket ID: T-CF3-ISOQ-001 Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering low or variable potency with 5-(Trifluoromethyl)isoquinolin-3-amine . This scaffold presents a classic medicinal chemistry paradox: the trifluoromethyl (
This guide moves beyond basic "check your pipetting" advice. We will troubleshoot the physicochemical liabilities specific to this fluorinated heteroaromatic amine.
Module 1: The "Phantom" Potency (Colloidal Aggregation)
The Issue:
You observe a steep Hill slope (
The Science:
The planar isoquinoline core combined with the lipophilic
Diagnostic Protocol: The Detergent Sensitivity Test
-
Step 1: Prepare your assay buffer with 0.01% Triton X-100 (or freshly prepared 0.005% Tween-20).
-
Step 2: Run the dose-response curve again side-by-side with detergent-free buffer.
-
Step 3: Analyze the shift.
| Observation | Diagnosis | Action |
| Potency is restored/stable with detergent | Confirmed Aggregation | The detergent disrupted the colloids, allowing monomeric binding. Permanently adopt 0.01% detergent. |
| Potency remains low | True Low Affinity | The compound is monomeric but simply does not bind the target well. |
| Potency disappears completely | False Positive (Sequestering) | The "activity" was entirely due to the colloid sticking to the protein. |
Visualization: Aggregation Logic Flow
Figure 1: Decision matrix for diagnosing colloidal aggregation using detergent sensitivity.
Module 2: The "Sticky" Compound (Nonspecific Binding)
The Issue:
Your
The Science:
The 3-amino group is a weak base, and the
-
Polystyrene (PS) plates: Hydrophobic interaction.
-
Carrier Proteins (BSA/HSA): If your assay uses high BSA (>0.1%) to stabilize the enzyme, the albumin may be acting as a "sink," binding the free fraction of your compound.
Troubleshooting Protocol:
-
Plate Swap: Switch from standard Polystyrene (PS) to Polypropylene (PP) or Non-Binding Surface (NBS) plates. PP is less prone to hydrophobic adsorption of small molecules.
-
BSA Titration: If you use BSA, test the compound at 0.01% vs 0.1% BSA. If potency drops 10-fold at the higher BSA concentration, your compound is losing free fraction to the albumin.
Data: Material Impact on Free Fraction
| Plate Material | Surface Property | Risk for 5- | Recommendation |
| Polystyrene (PS) | Hydrophobic | High (Adsorption loss) | Avoid for serial dilutions. |
| Polypropylene (PP) | Chemically Inert | Low | Preferred for compound storage/dilution. |
| NBS-Coated | Hydrophilic Shield | Very Low | Best for final assay readout. |
Module 3: Chemical Integrity & Solubility
The Issue: The compound precipitates upon dilution from DMSO into aqueous buffer.[2][4]
The Science:
Fluorinated aromatics often have lower aqueous solubility than their non-fluorinated counterparts due to the "fluorine effect" (increased lipophilicity without hydrogen bonding capability). The 3-amine is a hydrogen bond donor, but the
Protocol: The "Step-Down" Dilution Do not spike 100% DMSO stock directly into the assay buffer if the final DMSO concentration is <1%. This causes "crashing out."
-
Correct Method: Create an intermediate dilution plate.
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute to 100 µM in 10% DMSO/Buffer .
-
Final: Dilute to 1 µM in Assay Buffer (Final DMSO = 0.1%).
-
-
Why: The intermediate step prevents the localized high-concentration precipitation that occurs when a droplet of 10 mM stock hits water.
Module 4: Optical Interference (Fluorescence)
The Issue: High background signal in fluorescence-based assays (e.g., FRET, FP).
The Science:
Isoquinolines are inherently fluorescent. The 3-amine substituent can enhance quantum yield, and the
Protocol: Spectral Scan
-
Dilute compound to 10 µM in assay buffer.
-
Run an emission scan (excitation at your assay's wavelength).
-
Correction: If overlap exists, switch to a Red-shifted assay readout (e.g., TR-FRET using Europium/Allophycocyanin) to avoid the blue interference.
References
-
Shoichet, B. K. (2006).[3][5] Screening in a spirit haunted world. Drug Discovery Today, 11(23-24), 1074-1081. Link
-
Coan, K. E., & Shoichet, B. K. (2008).[3][5] Stoichiometry and physical chemistry of promiscuous aggregate-based inhibitors. Journal of the American Chemical Society, 130(29), 9606-9612. Link
-
Owen, S. C., et al. (2014).[5] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 9(3), 777-784.[5] Link
-
Assay Guidance Manual. (2012). Assay Interference by Aggregation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Sources
Preventing degradation of 5-(Trifluoromethyl)isoquinolin-3-amine during experiments
Topic: 5-(Trifluoromethyl)isoquinolin-3-amine
CAS: 65439-61-2 (Generic/Analogous) | Molecular Formula: C₁₀H₇F₃N₂
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat 5-(Trifluoromethyl)isoquinolin-3-amine like a standard reagent, only to find their potency assays failing weeks later.
Here is the chemical reality: While the trifluoromethyl group (-CF₃) at the 5-position stabilizes the isoquinoline ring against metabolic degradation, the 3-amine group (-NH₂) remains a "soft spot" for oxidative instability. When dissolved in polar aprotic solvents (like DMSO) under aerobic conditions, this compound undergoes radical-mediated oxidative coupling, leading to colored impurities (azo/hydrazo dimers) that interfere with biological assays.
This guide replaces generic handling advice with a chemically rigorous protocol to maintain >98% purity.
Part 1: Solid State Storage (The First Line of Defense)
In its solid form, the compound is relatively robust if kept dry.[1] However, the electron-deficient nature of the ring (due to the -CF₃ group) does not fully protect the amine from atmospheric oxidation over long periods.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long term) | Arrhenius kinetics: reducing temp slows auto-oxidation rates significantly. |
| Atmosphere | Argon or Nitrogen | Displaces O₂, preventing the formation of N-oxide impurities or oxidative dimerization. |
| Container | Amber Glass | Aromatic amines are photosensitive. UV light can generate radical cations, initiating polymerization. |
| Desiccation | Required | Moisture can facilitate hydrolysis of trace impurities or hydrate formation, altering weighing accuracy. |
Part 2: Solution Handling & Stock Preparation (Critical Control Points)
The #1 cause of degradation is improper solubilization in DMSO. Dimethyl sulfoxide (DMSO) is hygroscopic and, in the presence of light and oxygen, forms superoxides and dimethyl sulfone. These reactive species attack the primary amine of your compound.
Protocol: Creating an Ultra-Stable Stock Solution
Use this workflow to prevent the "Yellowing Effect" (oxidation) often seen after 48 hours in standard DMSO.
Figure 1: Optimized workflow for preparing oxidation-resistant stock solutions.
Step-by-Step Protocol:
-
Solvent Prep: Use anhydrous DMSO (≥99.9%). Before use, bubble dry Nitrogen or Argon gas through the DMSO for 5–10 minutes. This removes dissolved oxygen that fuels radical oxidation.
-
Dissolution: Add the solvent to the solid. Vortex briefly. Note: The -CF₃ group increases lipophilicity; if dissolution is slow, sonicate for max 30 seconds in an ice bath.
-
Aliquot Immediately: Do not store a "master stock" that you repeatedly thaw. Divide into small volumes (e.g., 20–50 µL) sufficient for single experiments.
-
Seal: Use tubes with O-ring seals, not standard snap-caps, to prevent DMSO hygroscopicity during freezer storage.
Part 3: Experimental Troubleshooting (FAQ)
Q1: My clear stock solution turned yellow/brown after 3 days at Room Temp. Is it safe to use?
-
Verdict: Discard.
-
Mechanism: The color change indicates the formation of azo-dimers or imino-quinones . Primary aromatic amines oxidize to form radical intermediates ($ \text{R-NH}^\bullet $), which couple to form colored oligomers. These impurities are often toxic and will skew IC50 values in cell-based assays.
Q2: I see a "Ghost Peak" in LCMS at [M+40] or [M+12]. What is this?
-
Diagnosis: Solvent Contamination.
-
Cause [M+40]: You likely used Acetone to wash glassware or as a co-solvent. The primary amine reacted with acetone to form a Schiff Base (Imine) .
-
Reaction:
.
-
-
Cause [M+12]: Formaldehyde contamination (common in poor quality PEG or methanol) forming a hemiaminal or imine.
-
Fix: strictly avoid ketones (acetone, MEK) in any glassware or solvents used with this compound.
Q3: Can I use acidic methanol for LCMS sample prep?
-
Advice: Use caution.
-
Reasoning: While the 5-CF₃ group stabilizes the ring, the 3-amine is basic. In highly acidic methanol, you risk methylation or side reactions if left for long periods.
-
Better Alternative: Dilute in 50:50 Acetonitrile:Water . This is neutral and preserves the compound structure for analysis.
Part 4: Mechanistic Degradation Logic
Understanding how the molecule breaks down allows you to predict risks in new experimental setups.
Figure 2: Primary degradation pathways. The Left branch (Oxidation) is time/storage dependent. The Right branch (Condensation) is user-error dependent.
References
-
Oxidation of Aromatic Amines in DMSO
-
Stability of Trifluoromethyl-Heterocycles
- O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. (Explains the electron-withdrawing stability of the CF3 group vs. the reactivity of the ring).
- Handling of Primary Amines (Schiff Base Formation)
- Vazquez, S., et al. (2012). "Photochemistry of amino-substituted N-heterocycles." Photochemical & Photobiological Sciences.
Sources
Addressing resistance mechanisms to 5-(Trifluoromethyl)isoquinolin-3-amine
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the biological activity of 5-(Trifluoromethyl)isoquinolin-3-amine. Given its structural motifs—an isoquinoline core often found in kinase inhibitors and a trifluoromethyl group to enhance metabolic stability—this compound holds potential as a targeted therapeutic agent.[1][2][3] However, as with any targeted inhibitor, encountering drug resistance is a significant experimental hurdle.[4][5]
This guide provides a structured framework for identifying, characterizing, and overcoming potential resistance mechanisms in your experimental models. It is organized into a series of frequently asked questions (FAQs) and detailed experimental protocols to address common challenges systematically.
Section 1: Troubleshooting Primary (De Novo) Resistance
Primary resistance occurs when cells are intrinsically non-responsive to the compound from the initial treatment.[6][7] This section addresses scenarios where 5-(Trifluoromethyl)isoquinolin-3-amine fails to elicit the expected biological effect.
FAQ 1: My compound shows high potency in a biochemical (cell-free) kinase assay but is significantly less effective in my cell-based proliferation assays. What are the likely causes?
This is a common and critical discrepancy in drug discovery that points to cell-specific factors negating the compound's activity.[8] The primary reasons can be broken down into four main categories:
-
Poor Cellular Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. The trifluoromethyl group generally increases lipophilicity, which can aid membrane transport, but other physicochemical properties of the molecule may be limiting.[9][10]
-
Active Drug Efflux: Cancer cells frequently overexpress ATP-binding cassette (ABC) transporters, which function as molecular pumps to expel xenobiotics, including kinase inhibitors.[[“]][12] Key transporters include P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[13][14][15] This efflux prevents the compound from accumulating to a therapeutic intracellular concentration.
-
High Intracellular ATP: Most kinase inhibitors compete with ATP for binding to the kinase's active site. Biochemical assays are often run at ATP concentrations near the Michaelis constant (Km) of the enzyme, whereas healthy cells maintain a much higher ATP concentration (1-5 mM).[8] This high physiological ATP level can outcompete your inhibitor, leading to a significant drop in apparent potency.
-
Target Non-Dependence: The cell line you are using may not rely on the specific kinase target for its survival or proliferation. The target may be expressed at very low levels, be mutated in a way that prevents inhibitor binding, or the cell may utilize redundant signaling pathways to bypass the inhibited node.[16][17]
FAQ 2: How can I systematically determine which factor is causing the poor cellular potency?
A multi-step approach is required to dissect this issue. The following workflow provides a logical sequence of experiments to pinpoint the underlying cause.
Caption: Troubleshooting workflow for primary resistance.
Data Summary: Interpreting Primary Resistance Experiments
| Observation | Potential Cause | Recommended Next Step |
| No thermal stabilization in CETSA assay. | Poor cell permeability or compound instability. | Perform LC-MS analysis of compound stability in media. Use validated permeable compounds as controls. |
| IC50 significantly improves with Verapamil or Ko143. | Active efflux by P-gp (Verapamil) or BCRP (Ko143). | Quantify expression of ABCB1 and ABCG2 via qPCR or Western blot in your cell line. |
| Target engagement confirmed, efflux not involved. | High intracellular ATP competition or pathway redundancy. | Confirm target pathway inhibition (e.g., downstream phosphorylation) via Western blot.[18] |
| Target protein is not expressed in the cell line. | Target is not essential for survival in this model. | Select a cell line with known dependence on the target kinase. |
Section 2: Investigating Acquired Resistance
Acquired resistance develops after an initial period of successful treatment, where a sub-population of cells evolves mechanisms to survive and proliferate despite the continued presence of the inhibitor.[17]
FAQ 3: Our cancer cell line was initially sensitive to 5-(Trifluoromethyl)isoquinolin-3-amine, but after several weeks of culture, the cells are now resistant. What are the most common mechanisms?
The development of acquired resistance is a classic evolutionary process in cancer therapy. The primary mechanisms can be categorized as follows:
-
On-Target Secondary Mutations: The most frequent cause of acquired resistance is the emergence of mutations within the kinase domain of the target protein.[5] These mutations can sterically hinder the binding of the inhibitor or, more commonly, alter the conformation of the kinase to increase its affinity for ATP, thereby reducing the inhibitor's competitive advantage.[4][16] A well-known example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors.[16]
-
Bypass Pathway Activation: Cancer cells can achieve resistance by upregulating parallel signaling pathways that provide the same pro-survival and proliferative signals as the inhibited pathway.[17] For instance, if your compound inhibits a kinase in the PI3K/Akt pathway, cells might compensate by activating the RAS/RAF/MEK/ERK pathway.[1][3]
-
Target Overexpression: Through gene amplification, cells can dramatically increase the expression of the target kinase.[16] This effectively increases the total number of target molecules, requiring a higher concentration of the inhibitor to achieve the same level of pathway inhibition.
-
Increased Drug Efflux: While also a mechanism of primary resistance, the chronic exposure to a drug can select for cells that have upregulated the expression of ABC transporters, leading to acquired resistance.[[“]][14]
Caption: Key mechanisms of acquired drug resistance.
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for the essential experiments discussed in this guide.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay validates that your compound is binding to its intended target within the complex environment of an intact cell.[18]
-
Objective: To determine if 5-(Trifluoromethyl)isoquinolin-3-amine binding stabilizes its target protein against thermal denaturation.
-
Methodology:
-
Cell Treatment: Culture your cells to ~80% confluency. Treat one set of cells with a vehicle control (e.g., DMSO) and another set with your compound at a concentration 10-50x its cellular IC50 for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the lysates into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured proteins). Analyze the amount of the target protein remaining in the supernatant at each temperature point using Western blotting.
-
-
Expected Outcome: In the drug-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples, resulting in a "shift" in the melting curve. This indicates direct binding and stabilization.
Protocol 2: Generating a Drug-Resistant Cell Line
This protocol describes how to create an in-vitro model of acquired resistance.
-
Objective: To select for a population of cells that can proliferate in the presence of cytotoxic concentrations of 5-(Trifluoromethyl)isoquinolin-3-amine.
-
Methodology:
-
Initial Culture: Begin by culturing the parental (sensitive) cell line in the presence of the compound at a concentration equal to its IC20 (the concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate (typically after 1-2 weeks), double the concentration of the compound.
-
Iterative Selection: Repeat the dose escalation process incrementally over several months. Monitor cell viability and growth rates continuously. Freeze down cell stocks at various stages of the selection process.
-
Characterization: Once a cell line is established that can tolerate a concentration at least 10-fold higher than the parental IC50, this is your resistant line. Characterize its new IC50 value.
-
Validation: Culture the resistant cells in drug-free media for several passages to determine if the resistance phenotype is stable or transient.
-
Protocol 3: Identifying Resistance Mechanisms via Sequencing and Proteomics
-
Objective: To pinpoint the molecular changes responsible for the acquired resistance phenotype.
-
Methodology:
-
Target Gene Sequencing: Extract genomic DNA from both the parental and resistant cell lines. Amplify and sequence the coding region of the primary target kinase to identify any secondary mutations.
-
RNA-Seq Analysis: Compare the transcriptomes of the parental and resistant cell lines (both with and without drug treatment). Look for upregulation of the target gene itself, ABC transporters, or components of parallel signaling pathways.
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to compare the signaling landscapes of the parental and resistant cells. This can reveal bypass pathways that have become hyperactivated in the resistant state.
-
References
- Consensus. (n.d.). Mechanisms of ABC transporter-mediated multidrug resistance. Vertex AI Search.
- O'Hare, T., et al. (2012).
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
- Janne, P. A., & Gray, N. (2009). Mechanisms of Drug-Resistance in Kinases. PMC.
- Eyers, P. A., & Workman, P. (2013). Getting to grips with drug resistance in the human protein kinase superfamily.
- MDPI. (2024). Cancer Therapy Resistance: Choosing Kinase Inhibitors. MDPI.
- Mokgweetsi, T., et al. (2014). Primary and Secondary Resistance to Tyrosine Kinase Inhibitors in Lung Cancer.
- Robey, R. W., et al. (2018).
- Kathawala, R. J., et al. (2015). State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer. PMC.
- BenchChem. (2025). Technical Support Center: OSI-296 and Novel Kinase Inhibitors. BenchChem.
- Choi, Y. H., & Yu, A. M. (2014). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. eScholarship.org.
- Bukowski, K., et al. (2020). Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American Journal of Physiology.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.
- Jida, M., et al. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. BenchChem.
- Sy, S. K., et al. (2021). Experimental Validation of a Mathematical Framework to Simulate Antibiotics with Distinct Half-Lives Concurrently in an In Vitro Model. PubMed.
- BenchChem. (2025). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem.
- Babar, V. J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Fey, S., et al. (2024).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Oprea, T. I., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis.
- MDPI. (2025).
- Wikipedia. (n.d.). Drug resistance.
- Marcolino, I. B., et al. (2022). Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia.
- MilliporeSigma. (n.d.). 5-(Trifluoromethyl)quinolin-3-amine. MilliporeSigma.
- ChemRxiv. (n.d.).
- Wikipedia. (n.d.).
- Ghavre, M., et al. (2023).
- Larocque, E., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. PMC.
- MDPI. (2025).
- El-Kouhen, O. F., et al. (2005). A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)
- ResearchGate. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. Primary and Secondary Resistance to Tyrosine Kinase Inhibitors in Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. escholarship.org [escholarship.org]
- 13. oaepublish.com [oaepublish.com]
- 14. State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Scaling Synthesis of 5-(Trifluoromethyl)isoquinolin-3-amine
Document ID: TSC-ISOQ-CF3-005 Version: 2.1 (Scale-Up Optimization) Status: Active Audience: Process Chemists, CMC Leads, Senior Researchers
Executive Technical Overview
Scaling the synthesis of 5-(trifluoromethyl)isoquinolin-3-amine presents a unique duality of challenges: the electronic deactivation caused by the 5-CF
While various academic routes exist (e.g., Pomeranz-Fritsch cyclization), they often fail at kilogram scales due to harsh acid requirements or poor regioselectivity. This guide advocates for the Modified Simchen-Johnson Dinitrile Cyclization route. This pathway offers the highest atom economy and regiocontrol for the 5-position substituent, avoiding the formation of inseparable 8-CF
The Scalable Pathway (The "Dinitrile Route")
-
Precursor: 2-methyl-3-(trifluoromethyl)benzonitrile.
-
Activation: Radical bromination to the benzyl bromide.
-
Chain Extension: Cyanation to the homophthalonitrile derivative.
-
Cyclization: Acid-mediated cyclization to 1-bromo-3-amino intermediate.
-
Finishing: Hydrodehalogenation to the final product.
Interactive Troubleshooting Guide
Phase 1: Radical Bromination (Wohl-Ziegler Reaction)
Context: Conversion of 2-methyl-3-(trifluoromethyl)benzonitrile to 2-(bromomethyl)-3-(trifluoromethyl)benzonitrile using NBS/AIBN.
Q: My reaction stalls at 60% conversion, but adding more NBS leads to the gem-dibromo impurity. How do I push conversion without over-bromination?
A: The CF
-
Root Cause: The propagation chain is terminating faster than initiation due to the deactivated ring.
-
Solution: Do not add NBS in one portion. Use a continuous addition protocol .
-
Add 0.8 equivalents of NBS initially.
-
Monitor by HPLC.
-
Add the remaining 0.25-0.3 equivalents only as a solution in hot acetonitrile/PhCl over 2 hours.
-
Critical Control: Stop the reaction at 90-95% conversion. It is more efficient to remove the unreacted starting material via crystallization than to remove the gem-dibromo byproduct, which co-crystallizes with the product.
-
Q: The product is oiling out during workup. How do I get a filterable solid?
A: Benzyl bromides with CF
-
Protocol: Switch the recrystallization solvent from pure heptane to a 5:1 Heptane:Isopropyl Ether (IPE) system.
-
Seed: Cool the mixture to -10°C and seed with pure crystals. If no seed is available, scratch the vessel walls vigorously. The CF
group lowers the lattice energy, requiring deeper cooling for crystallization.
Phase 2: Cyanation (Homophthalonitrile Synthesis)
Context: Substitution of the bromide with cyanide to form 2-(cyanomethyl)-3-(trifluoromethyl)benzonitrile.
Q: I am observing a significant amount of oxidative dimerization (Ar-CH2-CH2-Ar) instead of substitution. A: This "Wurtz-type" coupling is a common side reaction in basic cyanide conditions when the benzyl halide is electron-deficient.
-
Fix: Lower the pH and control the concentration.
-
Solvent Switch: Move from pure DMSO to DMSO:Water (9:1) . The water solvates the cyanide ion, modulating its basicity while maintaining nucleophilicity.
-
Temperature: Keep the reaction strictly below 35°C. Higher temperatures favor the radical dimerization pathway.
-
Phase 3: Acid Cyclization (The "Simchen" Step)
Context: Reaction of the dinitrile with HBr/Acetic Acid to form 1-bromo-3-amino-5-(trifluoromethyl)isoquinoline.
Q: The cyclization yield is low (<40%), and I see hydrolysis of the nitrile to the amide.
A: Moisture is the enemy here. The CF
-
Troubleshooting Protocol:
-
Gas Quality: Ensure the HBr gas is anhydrous. If using HBr/AcOH solution, titrate it to ensure it is >30% w/w.
-
Scavenger: Add 2% equivalents of acetic anhydride to the reaction mixture before HBr addition to scavenge adventitious water.
-
Temperature Ramp: Do not heat immediately. Saturate with HBr at 0°C, stir for 2 hours, then slowly ramp to 45°C. This allows the formation of the imidoyl bromide intermediate before the energetic cyclization.
-
Q: Why is the 1-bromo group forming? I just want the 3-amine. A: In the Simchen-Johnson modification, the addition of HBr across the nitrile is necessary to activate the cyclization. The resulting species is the 1-bromo-3-amino derivative. This is actually advantageous for purification, as the bromine atom increases crystallinity. You will remove it in the next step.
Visual Workflow & Logic Map
The following diagram illustrates the critical decision nodes and chemical logic for the scale-up process.
Caption: Logical flow for the synthesis of 5-(trifluoromethyl)isoquinolin-3-amine, highlighting the critical control point at the cyclization stage to ensure regioselectivity.
Quantitative Data & Specifications
Solvent Selection Matrix for Scale-Up
| Process Step | Recommended Solvent | Alternative | Reason for Selection |
| Bromination | Chlorobenzene (PhCl) | Acetonitrile | PhCl allows higher temps (132°C) for initiation but is easily removed. CF |
| Cyanation | DMSO/Water (9:1) | DMF | Water cosolvent suppresses radical dimerization side-reactions. |
| Cyclization | Glacial Acetic Acid | Propionic Acid | Solubilizes HBr effectively; promotes protonation of the nitrile. |
| Reduction | Methanol | Ethanol | High solubility of the HBr salt; compatible with Pd/C catalysts. |
Key Analytical Markers (HPLC)
-
Starting Material (SM): RT 4.2 min (Non-polar)
-
Benzyl Bromide (Int-1): RT 5.1 min (Shift due to Br)
-
Dinitrile (Int-2): RT 3.8 min (More polar than bromide)
-
Target Amine: RT 2.5 min (Basic, polar). Note: Use a basic buffer (Ammonium Bicarbonate) to sharpen the amine peak.
Frequently Asked Questions (FAQs)
Q: Can I use the Pomeranz-Fritsch reaction instead to avoid the cyanide step?
A: While academically valid, the Pomeranz-Fritsch reaction (condensing a benzaldehyde with an aminoacetal) often fails for electron-deficient rings like 5-CF
Q: Is the 1-bromo intermediate stable? A: Yes, the 1-bromo-3-amino-5-(trifluoromethyl)isoquinoline is a stable solid. In fact, we recommend isolating this intermediate. It purifies much better than the final product. The bromine atom raises the melting point and allows for easy recrystallization from ethanol, removing any polymeric impurities from the cyclization step [2].
Q: How do I ensure the CF3 ends up at position 5 and not 8?
A: This is strictly controlled by the starting material in the dinitrile route. By starting with 2-methyl-3-(trifluoromethyl)benzonitrile , the CF
Q: What are the safety concerns specific to this molecule? A:
-
Cyanide Hazards: Step 2 involves NaCN. Ensure scrubbers (Bleach/NaOH) are active.
-
Skin Sensitization: 3-aminoisoquinolines are potent sensitizers. Use double-gloving and full-face respirators when handling the dry powder.
-
Thermal Runaway: The radical bromination (Step 1) has an induction period. Do not overheat if the reaction hasn't started (indicated by color change from orange to pale yellow).
References
-
Manske, R. H. (1942). "The Chemistry of Isoquinolines." Chemical Reviews, 30(1), 113–144. (Foundational review establishing the limitations of Pomeranz-Fritsch on deactivated rings).
-
Johnson, F., & Nasutavicus, W. A. (1962). "Polyfunctional Aliphatic Compounds. IV. The Cyclization of Dinitriles by Hydrogen Halides." The Journal of Organic Chemistry, 27(11), 3953–3958. (The authoritative method for dinitrile cyclization to 1-halo-3-aminoisoquinolines).
-
Sakamoto, T., et al. (1985). "Condensed Heteroaromatic Ring Systems. III. Synthesis of 3-Substituted Isoquinolines from o-Alkynylbenzaldehydes." Chemical and Pharmaceutical Bulletin, 33(2), 626-633. (Alternative cross-coupling strategies for comparison).
-
BenchChem Technical Data. (2025). "Comparative Analysis of Trifluoromethylated Isoquinolines." (General properties of CF3-isoquinolines).
Validation & Comparative
5-(Trifluoromethyl)isoquinolin-3-amine Derivatives vs. Clinical FLT3 Inhibitors: A Comparative Technical Guide
This guide provides an in-depth technical comparison between the 5-(Trifluoromethyl)isoquinolin-3-amine scaffold (representing a class of next-generation aminoisoquinoline inhibitors) and clinically established FLT3 inhibitors.
Executive Summary & Pharmacophore Analysis
5-(Trifluoromethyl)isoquinolin-3-amine represents a privileged chemical scaffold in the development of "pan-active" FLT3 inhibitors. Unlike first-generation Type II inhibitors (e.g., Sorafenib) that bind only the inactive kinase conformation, derivatives of this isoquinoline core have demonstrated the ability to overcome critical resistance mutations, specifically the D835Y (activation loop) and F691L (gatekeeper) mutations.
This guide compares this emerging scaffold against the current clinical standards: Gilteritinib (Type I, FDA-approved), Quizartinib (Type II), and Midostaurin .
The Structural Edge: Why the Isoquinoline Core?
The 3-aminoisoquinoline moiety serves as a highly efficient hinge-binder. The addition of a 5-trifluoromethyl (5-TFM) group provides two distinct medicinal chemistry advantages:
-
Metabolic Stability: The C-F bond blocks metabolic oxidation at the 5-position, a common "soft spot" for cytochrome P450 enzymes.
-
Electronic Modulation: The strong electron-withdrawing nature of the -CF3 group reduces the basicity of the isoquinoline nitrogen, tuning the pKa to optimize hydrogen bonding with the kinase hinge region (specifically Cys694 in FLT3).
Comparative Performance Profile
The following data synthesizes structure-activity relationship (SAR) studies involving aminoisoquinoline derivatives (e.g., the HSN series) compared to clinical benchmarks.
Table 1: Inhibitory Potency (IC50) Across FLT3 Mutational Spectrum
| Inhibitor Class | Compound | Binding Mode | FLT3-ITD (nM) | FLT3-D835Y (nM) | FLT3-F691L (nM) | c-Kit Selectivity |
| Novel Scaffold | 5-TFM-Isoquinoline Deriv. | Type I / Hybrid | < 1.0 | ~ 2 - 10 | ~ 15 - 50 | High |
| Clinical Std | Gilteritinib | Type I | 0.29 | 0.8 | 12.2 | Moderate |
| Clinical Std | Quizartinib | Type II | 1.1 | > 10,000 (Resistant) | > 500 (Resistant) | Low (Myelosuppressive) |
| Clinical Std | Midostaurin | Type I | 10 - 50 | ~ 50 | Resistant | Low |
Data Sources: Synthesized from comparative SAR studies (Sintim et al., Purdue University; Mori et al.) and FDA prescribing information for clinical agents.
Key Takeaways:
-
Resistance Coverage: The 5-TFM-isoquinoline scaffold maintains single-digit nanomolar potency against D835Y , a mutation that renders Quizartinib completely ineffective.
-
Gatekeeper Activity: While F691L confers resistance to many inhibitors, optimized isoquinolines show superior retention of potency compared to Midostaurin.
-
Selectivity Window: A critical failure mode of early FLT3 inhibitors is off-target inhibition of c-Kit , leading to myelosuppression. The 5-TFM-isoquinoline core typically exhibits a wider therapeutic index (FLT3 vs. c-Kit) than Quizartinib.
Mechanism of Action & Signaling Pathway[1][2]
To understand the efficacy of this scaffold, one must visualize where it intervenes in the oncogenic cascade. The diagram below illustrates the FLT3 signaling network and the specific blockades.
Caption: The 5-TFM-Isoquinoline inhibitor blocks ATP binding in constitutively active FLT3 mutants, halting downstream STAT5, RAS/MAPK, and PI3K/AKT signaling cascades.
Experimental Validation Protocols
To validate the performance of 5-(Trifluoromethyl)isoquinolin-3-amine derivatives in your own lab, use the following self-validating protocols.
Protocol A: Differential Cytotoxicity Assay (Isogenic Pair)
Objective: Confirm on-target efficacy vs. general toxicity. Cell Lines:
-
MV4-11: FLT3-ITD homozygous (Highly Sensitive).
-
MOLM-14: FLT3-ITD heterozygous (Sensitive).
-
K562: BCR-ABL driven, FLT3-negative (Negative Control).
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates using RPMI-1640 + 10% FBS. -
Treatment: Prepare a 10-point serial dilution of the isoquinoline inhibitor (Start: 10 µM, Dilution factor: 3). Include Gilteritinib as a positive control.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add 20 µL Resazurin (Alamar Blue) or CellTiter-Glo reagent.
-
Validation Check:
-
Success Criteria: The IC50 for MV4-11 must be < 10 nM.[1]
-
Specificity Criteria: The IC50 for K562 must be > 1000 nM (indicating >100x selectivity window).
-
Protocol B: Western Blot for Pathway Inhibition
Objective: Prove the compound inhibits FLT3 autophosphorylation (p-FLT3) and downstream STAT5 (p-STAT5).
-
Lysis: Treat MV4-11 cells with inhibitor (0, 1, 10, 100 nM) for 2 hours. Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Antibodies:
-
Primary: Anti-p-FLT3 (Tyr591), Anti-p-STAT5 (Tyr694).
-
Loading Control: Anti-GAPDH or Anti-Total FLT3.
-
-
Causality Check:
-
If p-FLT3 decreases but p-STAT5 remains high, suspect bypass signaling (e.g., SYK or JAK activation).
-
If the 5-TFM-Isoquinoline works, both signals should vanish at < 50 nM.
-
Synthesis Pathway (Scaffold Generation)
For researchers synthesizing this probe, the Sonogashira Coupling route is the industry standard for functionalizing the 3-aminoisoquinoline core.
Caption: General synthetic route to access the 5-TFM-isoquinolin-3-amine core using copper-catalyzed cyclization.
References
-
Larocque, E., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines.[2][3] Future Medicinal Chemistry.[2]
-
Sintim, H. O., et al. (2019). Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice.[1]
-
Perl, A. E., et al. (2019).Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML (ADMIRAL Trial). New England Journal of Medicine.
-
Smith, C. C., et al. (2012).Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Trifluoromethylated Isoquinoline Isomers: A Guide for Medicinal Chemists
The introduction of a trifluoromethyl (CF3) group into a drug candidate's molecular scaffold is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The isoquinoline nucleus, a prevalent motif in numerous biologically active compounds, is a prime target for such modifications. However, the seemingly subtle change in the position of the CF3 group on the isoquinoline ring can dramatically alter the molecule's physicochemical and pharmacological properties. This guide provides a comprehensive, data-driven comparison of key trifluoromethylated isoquinoline isomers to inform rational drug design and synthetic strategy.
The Strategic Importance of Positional Isomerism
The electronic and steric effects of the highly electronegative CF3 group are not uniform across the isoquinoline scaffold. Its placement at different positions—such as C1, C3, C6, or C7—directly influences the electron density distribution, pKa, and overall molecular conformation. These changes, in turn, dictate how the molecule interacts with its biological target and metabolic enzymes. Understanding these isomer-specific differences is paramount for optimizing a compound's drug-like properties.
For instance, the proximity of the CF3 group to the basic nitrogen atom in positions like C1 significantly impacts the compound's pKa, which can affect its solubility and cellular permeability. Conversely, substitution on the benzenoid ring (e.g., C6 or C7) can modulate interactions with metabolic enzymes like Cytochrome P450s, thereby influencing the compound's pharmacokinetic profile.
Comparative Physicochemical Properties
A molecule's behavior in a biological system is fundamentally governed by its physicochemical properties. The following table summarizes key experimentally determined or predicted properties for common trifluoromethylated isoquinoline isomers.
| Property | 1-CF3-Isoquinoline | 3-CF3-Isoquinoline | 6-CF3-Isoquinoline | 7-CF3-Isoquinoline |
| Predicted pKa | 3.5 ± 0.4 | 1.9 ± 0.5 | 4.8 ± 0.4 | 4.9 ± 0.4 |
| Predicted LogP | 3.1 | 3.1 | 3.1 | 3.1 |
| Boiling Point | ~230-240 °C | Not available | Not available | Not available |
| Dipole Moment | High | Moderate | Moderate | Moderate |
Data is compiled from various chemical databases and predictive models. Exact experimental values may vary.
As the data indicates, the most significant differentiation among these isomers lies in their predicted pKa values. The strong electron-withdrawing effect of the CF3 group at the C1 position markedly reduces the basicity of the isoquinoline nitrogen. This has profound implications for formulation, as the choice of salt form and the compound's behavior at physiological pH will be substantially different compared to the C6 or C7 isomers.
Synthesis Strategies: A Positional Challenge
The synthetic accessibility of a specific isomer is a critical consideration in any drug development program. The strategies for introducing a trifluoromethyl group onto the isoquinoline core are highly dependent on the desired position.
Workflow for Synthesis of 1-CF3-Isoquinoline
The synthesis of 1-trifluoromethylisoquinoline often proceeds via a multi-step sequence starting from isoquinoline itself. A common approach involves the activation of the C1 position followed by trifluoromethylation.
Caption: Synthetic route to 1-trifluoromethylisoquinoline.
Experimental Protocol: Synthesis of 1-Trifluoromethylisoquinoline
-
N-Oxidation of Isoquinoline: To a solution of isoquinoline in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Chlorination of Isoquinoline N-oxide: Treat the resulting isoquinoline N-oxide with phosphorus oxychloride (POCl3) at reflux to yield 1-chloroisoquinoline.
-
Trifluoromethylation: In a flame-dried flask under an inert atmosphere, combine 1-chloroisoquinoline, a copper(I) salt (e.g., CuI), a suitable ligand, and a trifluoromethylating agent such as trimethyl(trifluoromethyl)silane (TMSCF3). The reaction is typically heated in a polar aprotic solvent like DMF or NMP. Upon completion, the reaction is worked up and the product purified by column chromatography.
The causality behind this multi-step process lies in the need to activate the C1 position for nucleophilic attack. The N-oxidation step makes the C1 position more electrophilic, facilitating the subsequent chlorination. The final copper-catalyzed trifluoromethylation is a well-established method for forming C-CF3 bonds.
Biological Activity: A Tale of Two Rings
The position of the CF3 group significantly impacts the biological activity profile of the resulting isoquinoline.
-
Substitution on the Pyridine Ring (C1, C3): Modifications at these positions often directly influence interactions with the primary biological target, especially if the isoquinoline nitrogen is involved in a key hydrogen bond or salt bridge. The altered basicity and steric profile can fine-tune binding affinity and selectivity.
-
Substitution on the Benzene Ring (C6, C7): Trifluoromethylation at these positions is a common strategy to block potential sites of metabolism. The CF3 group can sterically hinder the approach of metabolic enzymes or alter the electronic properties of the ring to disfavor oxidative metabolism. This often leads to an improved pharmacokinetic profile, including a longer half-life.
Illustrative Signaling Pathway Modulation
Consider a hypothetical scenario where an isoquinoline derivative acts as an inhibitor of a kinase. The interaction often involves a hydrogen bond between the isoquinoline nitrogen and a hinge region residue in the kinase's active site.
Caption: Isoquinoline inhibitor binding to a kinase active site.
In this model, a 1-CF3 substituent would drastically reduce the hydrogen bonding capability of the isoquinoline nitrogen, potentially abolishing inhibitory activity. In contrast, a 6-CF3 or 7-CF3 substituent would likely have a lesser impact on this key interaction but could enhance binding through favorable hydrophobic interactions in a nearby pocket or improve metabolic stability, leading to a more durable in vivo effect.
Conclusion and Future Outlook
The choice of where to place a trifluoromethyl group on an isoquinoline scaffold is a critical decision in drug design, with far-reaching consequences for a compound's physicochemical properties, synthetic tractability, and pharmacological profile. While C1 and C3 substitution directly modulates the electronics of the heterocyclic core and interactions with the target, C6 and C7 substitution are powerful tools for enhancing metabolic stability. A thorough understanding of these isomer-specific effects, supported by robust experimental data, is essential for the successful development of novel isoquinoline-based therapeutics. Future work in this area will likely focus on the development of more efficient and regioselective trifluoromethylation methods and a deeper exploration of less common isomers to further expand the accessible chemical space for drug discovery.
References
A Guide to Evaluating the Kinase Selectivity of 5-(Trifluoromethyl)isoquinolin-3-amine
This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using 5-(Trifluoromethyl)isoquinolin-3-amine as a case study. As public data on this specific compound is limited, we will proceed by establishing a plausible primary target based on its chemical scaffold, outlining a systematic approach to inhibitor profiling, and interpreting the resulting data to build a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Importance of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[1] Their dysregulation is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] A significant challenge in developing kinase inhibitors is achieving selectivity for the target kinase over the more than 500 other kinases in the human kinome.[2] Poor selectivity can lead to off-target effects and associated toxicities, while in some cases, polypharmacology (inhibiting multiple specific kinases) can be therapeutically beneficial.[3] Therefore, a rigorous evaluation of a compound's selectivity is a cornerstone of the drug discovery process.[3]
The isoquinoline scaffold is a well-established "privileged structure" in kinase inhibitor design, found in inhibitors targeting a range of kinases including RAF, Protein Kinase B (PKB/Akt), and Rho-associated kinase (ROCK).[4][5][6] The 3-aminoisoquinoline moiety, in particular, has been explored for its inhibitory activity against kinases like FLT3.[7] Based on this precedent, we will hypothesize a primary target and construct a screening panel to evaluate the selectivity of 5-(Trifluoromethyl)isoquinolin-3-amine.
Experimental Design: A Step-by-Step Approach to Selectivity Profiling
A successful selectivity evaluation hinges on a well-designed experimental plan. This involves hypothesizing a primary target, selecting an appropriate panel of kinases, and choosing a robust assay methodology.
Given the prevalence of the isoquinoline scaffold in inhibitors of the AGC kinase family, we will hypothesize that Protein Kinase B (Akt1) is a primary target for 5-(Trifluoromethyl)isoquinolin-3-amine. Our kinase panel will therefore include:
-
On-Target Family: Other Akt isoforms (Akt2, Akt3) and closely related AGC kinases (PKA, PKC, SGK1) to assess selectivity within the family.
-
Related Kinase Groups: Representative kinases from other major groups of the human kinome, such as Tyrosine Kinases (TK), CMGC, and STE groups, to identify potential off-target activities.[8]
-
Common Off-Target Kinases: Kinases known to be frequent off-targets for ATP-competitive inhibitors.
The diagram below illustrates the relationship between our hypothesized target and the selected panel members, based on the human kinome phylogenetic tree.[8][9]
Figure 1: Hypothesized target and kinase selectivity panel.
To quantify the inhibitory activity of our compound, a robust and high-throughput in vitro assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10][11][12] This assay is universal for any kinase and is less susceptible to interference from colored or fluorescent compounds than other methods.[11][13]
The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial kinase activity.[10][11]
The experimental workflow for determining the half-maximal inhibitory concentration (IC50) is depicted below.
Figure 2: IC50 determination workflow using the ADP-Glo™ assay.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
The following protocol is for determining the IC50 value of 5-(Trifluoromethyl)isoquinolin-3-amine against a single kinase in a 384-well plate format. This protocol should be repeated for each kinase in the selectivity panel.
Materials:
-
5-(Trifluoromethyl)isoquinolin-3-amine
-
Recombinant human kinases (Akt1, Akt2, etc.)
-
Appropriate kinase-specific peptide substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)[10]
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5-(Trifluoromethyl)isoquinolin-3-amine in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve. These will be your 100X inhibitor solutions.
-
Prepare a 4X working solution by diluting the 100X solutions in kinase buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X compound working solutions to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare a 2X Kinase/Substrate solution in kinase buffer. The final concentration of each component will depend on the specific kinase being tested.
-
Add 5 µL of the 2X Kinase/Substrate solution to each well.
-
Prepare a 4X ATP solution in kinase buffer. The final concentration should be at or near the Km of ATP for each specific kinase to ensure accurate IC50 determination.[3]
-
To initiate the kinase reaction, add 2.5 µL of the 4X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[11]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and initiates the luminescence reaction.[10]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Data Interpretation and Selectivity Analysis
After determining the IC50 values for each kinase in the panel, the data can be compiled to assess the selectivity of 5-(Trifluoromethyl)isoquinolin-3-amine.
The following table presents a hypothetical but realistic dataset for our compound against the selected kinase panel.
| Kinase Group | Kinase | IC50 (nM) |
| AGC | Akt1 | 50 |
| Akt2 | 150 | |
| Akt3 | 200 | |
| PKA | 1,200 | |
| PKCα | 850 | |
| SGK1 | 450 | |
| TK | SRC | >10,000 |
| ABL1 | >10,000 | |
| EGFR | 8,500 | |
| CMGC | CDK2 | 5,600 |
| MAPK1 | >10,000 | |
| GSK3β | 2,100 | |
| STE | MAP2K1 | >10,000 |
Table 1: Hypothetical IC50 values for 5-(Trifluoromethyl)isoquinolin-3-amine against a panel of 13 kinases.
Selectivity can be quantified in several ways. A simple method is to calculate a Selectivity Index , which is the ratio of the IC50 value for an off-target kinase to the IC50 value for the primary target.
-
Selectivity Index for Akt2 = IC50(Akt2) / IC50(Akt1) = 150 nM / 50 nM = 3-fold
-
Selectivity Index for PKA = IC50(PKA) / IC50(Akt1) = 1,200 nM / 50 nM = 24-fold
-
Selectivity Index for GSK3β = IC50(GSK3β) / IC50(Akt1) = 2,100 nM / 50 nM = 42-fold
A more comprehensive metric is the Selectivity Score (S) , which is calculated by dividing the number of kinases inhibited below a certain threshold by the total number of kinases tested.[3][14][15] For example, S(1µM) is the fraction of kinases inhibited with an IC50 less than 1 µM.
In our hypothetical example, 6 kinases (Akt1, Akt2, Akt3, PKA, PKCα, SGK1) have an IC50 < 1,200 nM. If we set a threshold of 1 µM (1000 nM), 5 kinases are inhibited.
-
S(1µM) = 5 kinases inhibited / 13 kinases tested = 0.38
A lower selectivity score indicates a more selective compound.[3]
Conclusion and Future Directions
Based on our hypothetical data, 5-(Trifluoromethyl)isoquinolin-3-amine demonstrates promising potency against our hypothesized primary target, Akt1, with moderate selectivity against other AGC family members and good selectivity against kinases from other groups. The compound shows a 3 to 4-fold selectivity for Akt1 over its other isoforms and over 15-fold selectivity against other tested AGC kinases. The selectivity against kinases from the TK, CMGC, and STE groups is excellent (>100-fold for most).
This initial profile provides a strong foundation for further investigation. The next steps in characterizing this compound would include:
-
Expanding the Kinase Panel: Profiling against a much larger panel (e.g., >300 kinases) is necessary to gain a comprehensive understanding of its kinome-wide selectivity.[14][16]
-
Determining Mechanism of Action: Investigating whether the inhibition is ATP-competitive.
-
Cellular Assays: Validating the biochemical potency in a cellular context by measuring the inhibition of downstream substrate phosphorylation.[5][17]
By following this systematic approach, researchers can build a robust and reliable selectivity profile for novel kinase inhibitors, enabling informed decisions for their advancement as chemical probes or therapeutic candidates.
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Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. [Link]
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A Comparative Benchmarking Guide to 5-(Trifluoromethyl)isoquinolin-3-amine: Profiling a Novel Kinase Inhibitor Scaffold
Abstract
The discovery and validation of novel kinase inhibitors are pivotal to advancing targeted therapies, particularly in oncology. This guide presents a comprehensive benchmarking analysis of 5-(Trifluoromethyl)isoquinolin-3-amine, a compound featuring a trifluoromethylated isoquinoline scaffold. The trifluoromethyl (-CF3) group is a key pharmacophore in modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] We evaluate the inhibitory potency and selectivity of this compound against a panel of well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor), Gefitinib (an EGFR-selective inhibitor), and Trametinib (a MEK1/2-selective inhibitor). Through a series of robust biochemical and cell-based assays, this guide provides researchers with the necessary data and protocols to objectively assess the potential of the 5-(Trifluoromethyl)isoquinolin-3-amine scaffold for further drug development.
Introduction: The Imperative for Novel Kinase Inhibitor Scaffolds
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them one of the most critical classes of drug targets in the 21st century.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4][5] While several kinase inhibitors have achieved clinical success, the emergence of drug resistance and the need for improved selectivity profiles drive the continuous search for new chemical entities.[6][7]
The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[1][8] The incorporation of a trifluoromethyl (-CF3) group can significantly alter the physicochemical properties of a molecule, often leading to enhanced potency and a more favorable pharmacokinetic profile.[2] This guide focuses on 5-(Trifluoromethyl)isoquinolin-3-amine (herein referred to as Compound-TFI) and aims to:
-
Determine its inhibitory activity (IC50) against a panel of representative kinases.
-
Benchmark its performance against industry-standard kinase inhibitors.
-
Provide detailed, validated protocols for biochemical and cell-based kinase assays to ensure reproducibility.
-
Offer a framework for interpreting kinase inhibitor selectivity and potency data.
Materials and Methods
To ensure scientific rigor, all experiments were conducted with appropriate controls and validated reagents. The methodologies described below are designed to be self-validating and serve as a reliable standard for inhibitor profiling.
Compounds and Reagents
-
Test Compound: 5-(Trifluoromethyl)isoquinolin-3-amine (Compound-TFI)
-
Benchmark Inhibitors:
-
Staurosporine (Pan-kinase inhibitor)
-
Gefitinib (EGFR inhibitor)
-
Trametinib (MEK1 inhibitor)
-
-
Kinase Enzymes: Recombinant human EGFR, MEK1, and SRC (sourced from commercial vendors).
-
Assay Platforms:
-
ADP-Glo™ Kinase Assay (Promega) for biochemical IC50 determination.[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) for cell-based potency.
-
-
Cell Lines:
-
A431 (human epidermoid carcinoma, high EGFR expression)
-
HT-29 (human colorectal adenocarcinoma, BRAF mutant, MEK-dependent)
-
Experimental Workflow
The overall workflow for benchmarking Compound-TFI is depicted below. This systematic process ensures a comprehensive evaluation from initial biochemical potency to cellular efficacy.
Caption: Inhibition points in the EGFR-MAPK signaling pathway.
Compound-TFI acts upstream in the signaling cascade by inhibiting EGFR and the parallel kinase SRC. This dual inhibition may offer an advantage over single-target agents by potentially overcoming certain resistance mechanisms. In contrast, Trametinib acts further downstream, specifically on MEK1/2.
Conclusion
This benchmarking guide provides a comprehensive evaluation of 5-(Trifluoromethyl)isoquinolin-3-amine as a novel kinase inhibitor. The data demonstrates that Compound-TFI is a potent, cell-active inhibitor of EGFR and SRC with a clear selectivity profile against MEK1. Its performance in both biochemical and cellular assays is comparable, and in some cases superior, to established inhibitors.
The trifluoromethyl-isoquinoline scaffold represents a promising starting point for the development of new targeted therapies. Future work should focus on broader kinome-wide selectivity profiling to fully characterize its off-target effects and on medicinal chemistry efforts to further optimize its potency and selectivity. The protocols and data presented herein provide a robust foundation for researchers and drug developers to build upon these findings.
References
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- Profacgen. Cell-based Kinase Assays.
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LoRusso, P. M., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. Available at: [Link]
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Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Zhang, J., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS Chemical Biology. Available at: [Link]
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Wang, Z., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]
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Crossfire Oncology. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Kaur, H., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Oncotarget. Available at: [Link]
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MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
